2-(3-oxo-2,3-Dihydro-1H-cyclopenta[b]naphthalen-1-ylidene)malononitrile
Overview
Description
2-(3-oxo-2,3-Dihydro-1H-cyclopenta[b]naphthalen-1-ylidene)malononitrile is a chemical compound with the molecular formula C16H8N2O. It is known for its unique structure, which includes a cyclopenta[b]naphthalene core with a malononitrile group. This compound is often used in organic electronics, particularly in the development of non-fullerene small molecule acceptors for organic solar cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-oxo-2,3-Dihydro-1H-cyclopenta[b]naphthalen-1-ylidene)malononitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting 3-oxo-2,3-dihydro-1H-cyclopenta[b]naphthalene-1-carbaldehyde with malononitrile in the presence of a base such as piperidine . The reaction conditions usually include refluxing the mixture in a suitable solvent like ethanol or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve using continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .
Chemical Reactions Analysis
Types of Reactions
2-(3-oxo-2,3-Dihydro-1H-cyclopenta[b]naphthalen-1-ylidene)malononitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The malononitrile group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-oxo-2,3-Dihydro-1H-cyclopenta[b]naphthalen-1-ylidene)malononitrile has several applications in scientific research:
Organic Electronics: It is used as a non-fullerene small molecule acceptor in organic solar cells, contributing to high power conversion efficiencies.
Material Science: The compound’s unique structure makes it valuable in the design of new materials with specific electronic properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(3-oxo-2,3-Dihydro-1H-cyclopenta[b]naphthalen-1-ylidene)malononitrile in organic solar cells involves its role as an electron acceptor. The compound’s extended π-conjugated system allows for efficient charge transfer and separation when paired with an electron donor material. This results in the generation of free charge carriers, which contribute to the photovoltaic effect .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-oxo-2,3-dihydro-1H-benz[f]inden-1-ylidene)malononitrile
- 2-(6,7-difluoro-3-oxo-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-ylidene)malononitrile
Uniqueness
2-(3-oxo-2,3-Dihydro-1H-cyclopenta[b]naphthalen-1-ylidene)malononitrile is unique due to its asymmetric structure, which enhances its molecular dipole moment and broadens its absorption spectrum. This makes it particularly effective in organic solar cells compared to its symmetric counterparts .
Properties
IUPAC Name |
2-(3-oxocyclopenta[b]naphthalen-1-ylidene)propanedinitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8N2O/c17-8-12(9-18)13-7-16(19)15-6-11-4-2-1-3-10(11)5-14(13)15/h1-6H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYSZYWIPEGBWIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C#N)C#N)C2=CC3=CC=CC=C3C=C2C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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